N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a bromine atom, a difluoromethoxy group, and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the bromination and difluoromethoxylation of a suitable phenylmethyl precursor. The resulting product could then be coupled with a 2-chloropyridine-4-carboxamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, and a difluoromethoxy group attached to a phenyl ring, which is further connected to a carboxamide group .Chemical Reactions Analysis
As an organic compound, it could undergo various chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxamide group and the halogen atom could influence its solubility, boiling point, and melting point .Scientific Research Applications
Inhibition of NF-κB and AP-1 Gene Expression
One area of research involves the structural modification of compounds similar to N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide for the inhibition of NF-κB and AP-1 gene expression. Palanki et al. (2000) investigated the structure-activity relationship of related compounds, finding that certain modifications can enhance oral bioavailability without losing activity against these transcription factors. The study highlights the importance of the carboxamide group for activity, with specific substitutions at various positions affecting cell-based activity and permeability Palanki et al., 2000.
Antipathogenic Activity of Thiourea Derivatives
Research by Limban et al. (2011) on thiourea derivatives, structurally related to this compound, showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of novel anti-microbial agents with antibiofilm properties Limban et al., 2011.
Glycine Transporter 1 Inhibition
A study by Yamamoto et al. (2016) identified a compound with a structure related to this compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This research could have implications for the development of treatments for neurological disorders Yamamoto et al., 2016.
Anticancer and Anti-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives, including compounds with similar structures to this compound, for their anticancer and anti-5-lipoxygenase activities. The study provides insights into the structure-activity relationship (SAR) for developing potential therapeutic agents Rahmouni et al., 2016.
Coordination Polymers and Ligand Conformation
Yeh et al. (2008) explored the structural diversity of copper(II) and silver(I) coordination polymers using angular dipyridyl ligands similar in complexity to this compound. The research focuses on the role of ligand conformation in the formation of diverse polymeric structures, contributing to the field of coordination chemistry Yeh et al., 2008.
Safety and Hazards
Properties
IUPAC Name |
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF2N2O2/c15-10-1-2-11(22-14(17)18)9(5-10)7-20-13(21)8-3-4-19-12(16)6-8/h1-6,14H,7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDMNCPCBAFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC(=O)C2=CC(=NC=C2)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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